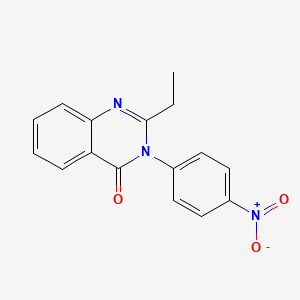
N'-(4-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NBDC, and it is a derivative of benzodioxine, a heterocyclic compound that is commonly used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of NBDC is not fully understood. However, it is believed that NBDC binds to metal ions such as copper and iron, resulting in a change in its electronic structure. This change in electronic structure leads to an increase in fluorescence intensity, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBDC are not well characterized. However, it has been shown to selectively bind to metal ions, suggesting that it may have potential applications in metal ion detection and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBDC is its high selectivity for metal ions such as copper and iron. This property makes it a useful tool for the detection of metal ions in biological and environmental samples. However, one limitation of NBDC is its relatively low fluorescence quantum yield, which may limit its sensitivity in some applications.
Zukünftige Richtungen
There are several future directions for research on NBDC. One potential direction is the development of more efficient synthesis methods for NBDC. Another direction is the optimization of NBDC for use in photodynamic therapy. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of NBDC and to explore its potential applications in metal ion detection and imaging.
Synthesemethoden
The synthesis of NBDC involves the reaction between 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and 4-nitrobenzaldehyde. This reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be determined using analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
NBDC has been widely studied for its potential applications in scientific research. One of the most promising applications of NBDC is as a fluorescent probe for the detection of metal ions such as copper and iron. NBDC has been shown to selectively bind to these metal ions, resulting in a significant increase in fluorescence intensity. This property makes NBDC a useful tool for the detection of metal ions in biological samples and environmental samples.
Another potential application of NBDC is as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents and light to selectively destroy cancer cells. NBDC has been shown to exhibit photodynamic activity, making it a promising candidate for use in PDT.
Eigenschaften
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c20-16(15-10-23-13-3-1-2-4-14(13)24-15)18-17-9-11-5-7-12(8-6-11)19(21)22/h1-9,15H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBVJNRSQCLRNP-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)